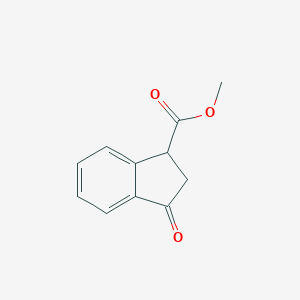

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxo-1,2-dihydroindene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFSDUMJDBSQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372958 | |

| Record name | Methyl 3-oxo-indan-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29427-70-1 | |

| Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29427-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxo-indan-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While specific experimental data for the title compound is limited, this guide includes detailed information on its immediate precursor, 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid, which is essential for its synthesis and characterization.

Physical and Chemical Properties

Quantitative data for this compound and its carboxylic acid precursor are summarized below. The properties of the precursor are provided as a reference due to the scarcity of published experimental data for the methyl ester.

Table 1: Core Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | methyl 3-oxo-indan-1-carboxylate[1] |

| Purity | Available with ≥97% or ≥98% purity[2] |

Table 2: Properties of Precursor 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid

| Property | Value | Source |

| CAS Number | 29427-69-8 | [3][4] |

| Molecular Formula | C₁₀H₈O₃ | [3][5] |

| Molecular Weight | 176.17 g/mol [3][5] | [3][4][5] |

| Melting Point | 111-113 °C[3][4] | [3][4] |

| Appearance | White to off-white solid | [3] |

| pKa (Predicted) | 3.67 ± 0.20 | [3] |

| Boiling Point (Predicted) | 365.0 ± 41.0 °C | [3] |

| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid. The following protocols detail the synthesis of the precursor acid and its subsequent conversion to the methyl ester.

Synthesis of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid

This protocol is based on the intramolecular Friedel-Crafts acylation of phenylsuccinic anhydride.[3]

-

Materials:

-

Phenylsuccinic anhydride (10 g, 57 mmol)

-

Aluminum trichloride (AlCl₃) (17 g, 130 mmol)

-

1,2-Dichloroethane (anhydrous, 250 mL total)

-

Deionized water

-

Ethyl acetate

-

-

Procedure:

-

A solution of phenylsuccinic anhydride (10 g) in 200 mL of anhydrous 1,2-dichloroethane is prepared.

-

In a separate reaction vessel equipped with a dropping funnel and stirrer, a solution of aluminum trichloride (17 g) in 50 mL of anhydrous 1,2-dichloroethane is prepared and cooled to 0 °C using an ice bath.

-

The phenylsuccinic anhydride solution is added dropwise to the cooled AlCl₃ solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by carefully adding 50 mL of water to the mixture at 0 °C.

-

The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate (3 x 60 mL).

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]

-

Synthesis of this compound (General Protocol)

This is a standard Fischer esterification protocol for converting the carboxylic acid to its methyl ester.

-

Materials:

-

3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

-

-

Procedure:

-

Dissolve the 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ester by silica gel column chromatography or recrystallization to obtain the final product.

-

Logical and Experimental Visualizations

The following diagrams illustrate the key chemical synthesis workflow.

Caption: Synthesis workflow for the precursor acid.

References

- 1. methyl 3-oxo-indan-1-carboxylate [stenutz.eu]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Oxoindane-1-carboxylic acid | 29427-69-8 [chemicalbook.com]

- 4. 3-羰基-1-茚酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 22955-77-7

Introduction

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a versatile organic compound featuring an indanone core. While extensive biological data for this specific molecule is not widely published, its structural motif is of significant interest in medicinal chemistry. The indanone scaffold is a key component in a variety of biologically active molecules with potential applications in treating inflammatory diseases, neurodegenerative disorders, and cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, detailed synthesis protocols, and an exploration of the potential biological relevance of the broader class of indanone derivatives.

Chemical and Physical Properties

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22955-77-7 | PubChem[5] |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[5] |

| Molecular Weight | 190.19 g/mol | PubChem[5] |

| IUPAC Name | methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | PubChem[5] |

| Synonyms | 2-Carbomethoxy-1-indanone, 2-(Methoxycarbonyl)indan-1-one, Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate | TCI Chemicals, PubChem[5] |

| Appearance | White to light yellow to light orange powder/crystal | TCI Chemicals |

| Melting Point | 56.0-60.0 °C | TCI Chemicals |

| Solubility | Moderately soluble in ethyl acetate and tetrahydrofuran; poorly soluble in water. | ChemShuttle |

| Storage | Inert atmosphere, room temperature. | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

| Spectroscopy Type | Data Summary |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m).[6] |

| ¹³C NMR | Data available through SpectraBase.[5] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺): 190 m/z.[5] |

Experimental Protocols: Synthesis

Several synthetic routes for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate have been reported. Below are two common methods.

Method 1: From 1-Indanone and Dimethyl carbonate

This method involves the base-catalyzed carboxylation of 1-indanone.

Workflow:

Detailed Protocol:

-

A solution of 1-indanone (5 g, 37.8 mmol) in THF (40 mL) is added dropwise to a reaction solution containing a suitable base like sodium hydride.

-

After the addition, the temperature is raised to reflux for 2 hours.

-

The completion of the reaction is monitored by TLC.

-

The reaction solution is then poured into a mixture of 1M HCl and ice.

-

The aqueous layer is extracted three times with ethyl acetate (100 mL).

-

The combined organic layers are dried and then concentrated under reduced pressure to yield the crude product.[6]

Method 2: From Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate

This intramolecular cyclization method also yields the target compound.

Detailed Protocol:

-

Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (3.77 g, 16.98 mmol) is dissolved in anhydrous THF (75 mL) under an argon atmosphere.

-

While stirring, sodium hydride (2.04 g, 60% oil suspension, 50.9 mmol) is added slowly over 2 minutes.

-

The reaction mixture is then slowly heated to reflux.

-

After 1 hour of reflux, a thick paste is observed.

-

The mixture is cooled to room temperature and quenched by the dropwise addition of water (1 mL) over 5 minutes.

-

The mixture is acidified with 5 M hydrochloric acid (20 mL) and extracted twice with ethyl acetate.

-

The combined organic phases are dried with anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The resulting oil is purified by silica gel column chromatography (0-50% ethyl acetate/pentane gradient) to afford Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a yellow oil (2.14 g, 66% yield), which solidifies upon standing.[6]

Potential Biological Significance and Applications

While specific biological data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is limited in publicly available literature, the indanone core is a recognized pharmacophore with a broad range of biological activities.[4] Derivatives of this scaffold have been investigated for various therapeutic applications.

Potential Reactivity and Derivatization:

The chemical structure of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate offers several sites for modification, making it a versatile intermediate for the synthesis of novel compounds.

Anti-Inflammatory and Anticancer Activity of Indanone Derivatives

-

Anti-Inflammatory: Pyridine-linked indanone derivatives have been synthesized and evaluated as potential agents for inflammatory bowel disease.[2] Some of these compounds showed strong inhibitory activity against TNF-α-induced monocyte adhesion to colon epithelial cells.[2] Another study isolated an indanone derivative from Fernandoa adenophylla that exhibited significant in-vitro anti-inflammatory effects.

-

Anticancer: Indanone tricyclic spiroisoxazoline derivatives have been identified as good candidates for the development of new anti-inflammatory and anticancer agents, particularly for colorectal and breast cancer.[3] One derivative demonstrated potent cytotoxicity against MCF-7 breast cancer cells.[3]

Cholinesterase Inhibition and Potential in Alzheimer's Disease

-

Indanone derivatives have been designed as cholinesterase inhibitors for potential use in Alzheimer's disease.[1] Certain derivatives with meta/para-substituted aminopropoxy benzyl/benzylidene moieties have shown potent inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the low micromolar to nanomolar range.[1][4]

Antimicrobial Activity of Related Scaffolds

-

While not directly indanone-based, derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate have demonstrated significant antibacterial and antifungal activity.[7] This highlights the potential of related heterocyclic systems in antimicrobial drug discovery.

Conclusion

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a well-characterized compound with established synthetic routes. Although direct biological data for this specific molecule is scarce in the public domain, its indanone core is a highly privileged scaffold in medicinal chemistry. The diverse biological activities of various indanone derivatives suggest that Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a valuable starting material for the synthesis of novel therapeutic agents. Further research into the biological properties of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of organic molecules is a cornerstone of chemical research and development. Among the vast arsenal of analytical techniques, spectroscopic methods remain unparalleled in their ability to provide detailed information about molecular structure, connectivity, and electronic environment. This technical guide provides an in-depth exploration of the spectroscopic data for Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate , a key intermediate in various synthetic pathways. However, a comprehensive search of publicly available scientific literature and spectral databases reveals a significant challenge: the readily accessible experimental spectroscopic data pertains almost exclusively to its isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate .

This guide will therefore address this critical data gap. We will first present the available information for the intended topic compound, highlight the isomeric ambiguity present in the literature, and then provide a detailed analysis of the readily available data for the isomeric compound. This comparative approach serves a dual purpose: it underscores the importance of precise analytical characterization in distinguishing between closely related isomers and provides a predictive framework for the anticipated spectroscopic features of the target molecule.

The Challenge of Isomeric Differentiation: The Case of this compound

This compound is a bicyclic β-keto ester with significant potential as a building block in organic synthesis. Its structural isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, shares the same molecular formula (C₁₁H₁₀O₃) and molecular weight (190.19 g/mol ), making their differentiation by mass spectrometry alone challenging without detailed fragmentation analysis.

A thorough literature review reveals a scarcity of published, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for the 3-oxo-1-carboxylate isomer. In contrast, data for the 1-oxo-2-carboxylate isomer is more readily found. This discrepancy can lead to misidentification and underscores the critical need for careful and complete characterization of any synthesized material.

Molecular Structures:

Caption: Chemical structures of the two isomers.

Predicted Spectroscopic Data for this compound

In the absence of direct experimental data, we can predict the key spectroscopic features of the target compound based on fundamental principles and comparison with related structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the C1 position. The key resonances would be:

-

Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm, corresponding to the four protons on the benzene ring. The proton ortho to the carbonyl group is expected to be the most deshielded.

-

Methine Proton (1H): A triplet or doublet of doublets around δ 4.0-4.5 ppm for the proton at the C1 position, coupled to the adjacent methylene protons.

-

Methylene Protons (2H): Two diastereotopic protons at the C2 position, which would likely appear as a complex multiplet (ABX system) in the range of δ 2.5-3.5 ppm.

-

Methyl Protons (3H): A sharp singlet around δ 3.7-3.8 ppm for the methyl ester group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would provide key information about the carbon framework:

-

Carbonyl Carbons (2C): Two distinct signals in the downfield region, one for the ketone at C3 (around δ 195-205 ppm) and one for the ester carbonyl (around δ 170-175 ppm).

-

Aromatic Carbons (6C): Six signals in the range of δ 120-145 ppm.

-

Methine Carbon (1C): A signal for the C1 carbon around δ 50-60 ppm.

-

Methylene Carbon (1C): A signal for the C2 carbon around δ 30-40 ppm.

-

Methyl Carbon (1C): A signal for the methyl ester carbon around δ 52-53 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum would be dominated by the stretching vibrations of the two carbonyl groups:

-

C=O Stretch (Ketone): A strong absorption band around 1710-1730 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Predicted Mass Spectrum

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 190. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59).

Experimental Spectroscopic Data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

The following data has been reported for the isomeric compound, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This information is crucial for comparative purposes and for any researcher who might inadvertently synthesize this isomer.

¹H NMR Data

A reported ¹H NMR spectrum for this isomer shows the following key features:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.79 | d | 1H | Aromatic H |

| 7.63 | t | 1H | Aromatic H |

| 7.50 | d | 1H | Aromatic H |

| 7.42 | t | 1H | Aromatic H |

| 3.80 | s | 3H | -OCH₃ |

| 3.75 - 3.40 | m | 3H | -CH- and -CH₂- (aliphatic) |

Note: The aliphatic region is complex and the exact coupling patterns for the methine and methylene protons are not fully resolved in the provided data.

Other Spectroscopic Data

-

¹³C NMR: Two carbonyl signals (ketone and ester), aromatic signals, and three aliphatic signals (methine, methylene, and methyl).

-

IR: Strong carbonyl absorptions for the ketone and ester functionalities.

-

MS: A molecular ion peak at m/z 190, with fragmentation patterns corresponding to the loss of the ester side chain.

Experimental Protocols: A Generalized Approach

For researchers aiming to synthesize and characterize this compound, the following general experimental workflow is recommended.

Synthesis

A potential synthetic route could involve the Dieckmann condensation of a suitable diester precursor. Careful control of reaction conditions would be crucial to favor the formation of the desired 6-membered ring and subsequent cyclization to the indanone system.

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications in medicinal chemistry. The information is presented with clearly structured data tables and workflow diagrams to facilitate understanding and practical application.

Introduction and IUPAC Nomenclature

This compound is a derivative of the indanone scaffold, a structural motif present in various biologically active molecules. The indanone core is recognized as a privileged structure in medicinal chemistry. The IUPAC name for this compound is This compound . Its parent carboxylic acid, 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, has garnered attention as a versatile synthetic intermediate.[1][2] The methyl ester form is of particular interest as it may serve as a prodrug, potentially offering improved metabolic stability compared to the carboxylic acid.[3]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | PubChem[4] |

| Molecular Weight | 176.17 g/mol | PubChem[4] |

| Melting Point | 111-113 °C | Sigma-Aldrich[1] |

| pKa (Predicted) | 3.67 ± 0.20 | ChemBK |

| LogP (Predicted) | 0.9 | PubChem[4] |

| Density (Predicted) | 1.384 ± 0.06 g/cm³ | ChemBK |

| Boiling Point (Predicted) | 365.0 ± 41.0 °C | ChemBK |

Table 2: Physicochemical Properties of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Isomer)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[5] |

| Molecular Weight | 190.19 g/mol | PubChem[5] |

| LogP (Predicted) | 1.8 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved in a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

A common method for the synthesis of the carboxylic acid precursor is through a Friedel-Crafts acylation reaction.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl succinic anhydride (1 equivalent) in a suitable anhydrous solvent such as 1,2-dichloroethane.

-

Addition of Lewis Acid: Cool the solution to 0°C using an ice bath. Slowly add a Lewis acid catalyst, such as aluminum trichloride (AlCl₃) (approximately 2.3 equivalents), to the solution while maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.

-

Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.

The carboxylic acid can be converted to its methyl ester via Fischer esterification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid in an excess of methanol, which acts as both the solvent and the reagent.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. The product can be purified by silica gel column chromatography.

Applications in Drug Development

The indanone scaffold and its derivatives are of significant interest in drug discovery. While specific biological data for this compound is limited, its carboxylic acid precursor, (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid, has been identified as a valuable building block in pharmaceutical research.

-

Precursor for Enzyme Inhibitors: The (1S)-enantiomer of the carboxylic acid is a precursor for the synthesis of spiro oxazolidinediones, which have shown selective inhibitory activity against phosphodiesterase 4 (PDE4).[3] PDE4 inhibitors are being investigated for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

-

Potential Anti-inflammatory and Antimicrobial Properties: Research is ongoing to explore the potential of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives as anti-inflammatory and antimicrobial agents.[3]

-

Prodrug Strategy: The methyl ester form of a carboxylic acid drug is a common prodrug strategy to enhance metabolic stability and improve pharmacokinetic properties.[3] It is plausible that this compound could serve as a more stable precursor that is hydrolyzed in vivo to the active carboxylic acid.

-

Oral Hypoglycemic Agents: The parent compound, 3-oxoindane-1-carboxylic acid, has been investigated as a potential oral hypoglycemic agent.[2][6]

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. While direct biological data on the ester is sparse, its precursor carboxylic acid shows promise as a scaffold for developing novel therapeutics. This guide provides a foundational understanding of its synthesis and potential applications, serving as a valuable resource for researchers in drug discovery and development. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this and related compounds.

References

- 1. 3-Oxo-1-indancarboxylic acid 98 29427-69-8 [sigmaaldrich.com]

- 2. 3-Oxoindane-1-carboxylic acid CAS#: 29427-69-8 [amp.chemicalbook.com]

- 3. (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid [benchchem.com]

- 4. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Oxoindane-1-carboxylic acid | 29427-69-8 [chemicalbook.com]

An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Introduction

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with a bicyclic structure, featuring a fused benzene ring and a five-membered ring containing a ketone and a methyl ester functional group. This molecule serves as a versatile building block in organic synthesis and has been noted in the context of developing novel therapeutic agents. This technical guide provides a detailed overview of its chemical properties, molecular structure, experimental synthesis protocols, and potential applications based on related compounds.

Chemical Properties and Identifiers

A summary of the key quantitative data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is presented below. This data is crucial for its identification and use in experimental settings.

| Property | Value |

| Molecular Weight | 190.19 g/mol [1][2] |

| Molecular Formula | C₁₁H₁₀O₃[1][2][3] |

| CAS Number | 22955-77-7[1][3] |

| IUPAC Name | methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |

| Appearance | White to light yellow or light yellow-red powder or crystals |

| Purity | >98.0% (GC) |

| Melting Point | 56.0-60.0 °C |

Molecular Structure

The molecular structure of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is depicted below. The diagram illustrates the connectivity of atoms and the arrangement of functional groups within the molecule.

Caption: Molecular structure of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Experimental Protocols

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be achieved through various methods. A common approach involves the base-catalyzed condensation of appropriate precursors.

Synthesis from 1-Indanone and Dimethyl Carbonate

One documented method involves the reaction of 1-indanone with dimethyl carbonate.[3]

-

Materials: 1-Indanone, Dimethyl Carbonate, Tetrahydrofuran (THF), Sodium Hydride (NaH), Hydrochloric Acid (HCl), Ethyl Acetate (EA).

-

Procedure:

-

A solution of 1-indanone (5 g, 37.8 mmol) in THF (40 mL) is prepared.

-

This solution is added dropwise to a reaction mixture containing sodium hydride.

-

The temperature is raised to reflux for 2 hours.

-

Reaction completion is monitored using Thin Layer Chromatography (TLC).

-

The reaction mixture is then poured into a mixture of 1M HCl and ice.

-

The product is extracted three times with ethyl acetate (100 mL).

-

The combined ethyl acetate layers are dried and concentrated to yield a crude product.

-

Purification is performed using silica gel column chromatography with a gradient of 0-50% ethyl acetate in pentane to afford the final product as a yellow oil, which solidifies upon standing.

-

Synthesis from Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate

An alternative synthesis route starts from Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.[3]

-

Materials: Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate, anhydrous THF, Sodium Hydride (60% oil suspension), Water, 5 M Hydrochloric Acid, Ethyl Acetate.

-

Procedure:

-

Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (3.77 g, 16.98 mmol) is dissolved in anhydrous THF (75 mL) under an argon atmosphere.

-

Sodium hydride (2.04 g, 60% oil suspension, 50.9 mmol) is slowly added to the stirred solution over 2 minutes.

-

The reaction mixture is slowly heated to reflux.

-

After 1 hour of reflux, a thick paste is observed.

-

The mixture is cooled to room temperature and the reaction is quenched by the dropwise addition of water (1 mL) over 5 minutes.

-

The mixture is then acidified with 5 M hydrochloric acid (20 mL) and extracted twice with ethyl acetate.

-

The organic layers are combined, dried, and concentrated to yield the product.

-

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Caption: General workflow for the synthesis and purification of the target compound.

Potential Applications and Biological Activity

While specific signaling pathways for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate are not extensively detailed in the provided search results, the 2,3-dihydro-1H-indene scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated as melatonergic ligands, suggesting potential applications in sleep disorders and other conditions modulated by melatonin receptors.

Furthermore, structurally related indole derivatives have demonstrated antimicrobial properties. For instance, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown antibacterial and antifungal activity.[4] This suggests that the indene core of the title compound could be a starting point for the development of new antimicrobial agents.

Conclusion

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a valuable chemical intermediate with well-defined properties and established synthesis protocols. Its structural features make it a promising scaffold for the development of novel therapeutic agents, particularly in the areas of neurology and infectious diseases. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

In-Depth Technical Guide: Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a small organic molecule belonging to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its synonyms, chemical properties, synthesis, and the known biological activities of related indanone derivatives. It is important to note that this specific isomer is a relatively understudied compound, with a significant lack of detailed experimental data in publicly accessible literature. Much of the available information pertains to its more common isomers, such as Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Chemical Identity and Synonyms

Correctly identifying a chemical compound is crucial for accurate research. This compound is registered under CAS Number 29427-70-1.[2] A comprehensive list of its known synonyms is provided in the table below to aid in literature and database searches.

| Synonym | Source |

| Methyl 3-oxoindan-1-carboxylate | |

| 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid, methyl ester | |

| 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester | |

| Methyl 3-oxo-1-indancarboxylate |

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₀O₃ | |

| Molecular Weight | 190.20 g/mol | [2] |

| CAS Registry Number | 29427-70-1 | [2] |

| Appearance | Solid | Inferred |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| ¹H NMR Spectrum | Not reported | |

| ¹³C NMR Spectrum | Not reported | |

| Mass Spectrum | Not reported |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic pathway can be proposed based on the synthesis of its precursor, 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid, followed by a standard esterification procedure.

Synthesis of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid

A common method for the synthesis of the carboxylic acid precursor involves the intramolecular Friedel-Crafts acylation of a suitable phenyl-substituted dicarboxylic acid.

Experimental Protocol (General):

-

Reaction Setup: A solution of the starting material, such as homophthalic acid or a related derivative, is prepared in a suitable inert solvent (e.g., nitrobenzene or a chlorinated solvent) under anhydrous conditions.

-

Friedel-Crafts Acylation: A Lewis acid catalyst, typically polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), is added portion-wise to the reaction mixture at a controlled temperature (often cooled initially).

-

Reaction Progression: The mixture is then heated to promote cyclization. The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture onto ice. The product is then extracted into an organic solvent.

-

Purification: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester can be achieved through various standard esterification methods, with the Fischer-Speier esterification being a common choice.[3]

Experimental Protocol (General - Fischer Esterification): [3]

-

Reaction Setup: 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid is dissolved in a large excess of methanol, which serves as both the reactant and the solvent.

-

Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the solution.[3]

-

Reaction Progression: The mixture is heated to reflux for several hours. The reaction is driven to completion by the excess of methanol. Progress is monitored by TLC.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

References

The Diverse Biological Activities of 2,3-dihydro-1H-indene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of biologically active molecules. Its rigid bicyclic framework, composed of a fused benzene and cyclopentane ring, provides a versatile platform for the design of therapeutic agents targeting a range of diseases. This technical guide delves into the significant biological activities of 2,3-dihydro-1H-indene derivatives, with a focus on their anticancer properties through the inhibition of Lysine-Specific Demethylase 1 (LSD1), tubulin polymerization, and Fibroblast Growth Factor Receptor 1 (FGFR1).

Anticancer Activity: A Multi-pronged Approach

Recent research has highlighted the potential of 2,3-dihydro-1H-indene derivatives as potent anticancer agents, acting on various key targets within cancer cells.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a key enzyme involved in epigenetic regulation and is overexpressed in many cancers, making it an attractive therapeutic target. Certain (E)-N'-(2,3-dihydro-1H-inden-1-ylidene)benzohydrazide derivatives have demonstrated potent LSD1 inhibitory activity.[1]

Table 1: LSD1 Inhibitory Activity of (E)-N'-(2,3-dihydro-1H-inden-1-ylidene)benzohydrazide Derivatives [1]

| Compound | IC50 (nM) |

| 5a | 1.4 |

| 5n | 1.7 |

Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. A series of novel 2,3-dihydro-1H-indene derivatives have been identified as tubulin polymerization inhibitors, exhibiting significant antiproliferative activity against various cancer cell lines.[2]

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of 2,3-dihydro-1H-indene Derivatives [2]

| Compound | K562 IC50 (µM) | A549 IC50 (µM) | Hela IC50 (µM) | H22 IC50 (µM) | Tubulin Polymerization IC50 (µM) |

| 12d | 0.028 | 0.087 | 0.078 | 0.068 | 3.24 |

| 12j | - | - | - | - | - |

| 12q | - | - | - | - | - |

| 12t | - | - | - | - | - |

Note: IC50 values for compounds 12j, 12q, and 12t against specific cell lines were not detailed in the provided search results.

Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)

FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and progression. Novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and shown to possess FGFR1 inhibitory activity.[3][4][5]

Table 3: FGFR1 Inhibitory Activity of 2-hydroxy-1H-indene-1,3(2H)-dione Derivatives [3][4][5]

| Compound | FGFR1 IC50 (µM) |

| 7b | 3.1 |

| 9a | 5.7 |

| 9b | 3.3 |

| 9c | 4.1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in this guide.

LSD1 Inhibition Assay

The inhibitory activity of the compounds against LSD1 was evaluated using a horseradish peroxidase-coupled assay.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3 peptide substrate

-

Horseradish peroxidase

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing the LSD1 enzyme and the dimethylated histone H3 peptide substrate in the assay buffer.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Initiate the demethylation reaction by incubating the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and add the horseradish peroxidase and Amplex Red reagent.

-

Measure the fluorescence intensity at an appropriate wavelength (e.g., excitation at 530 nm and emission at 590 nm).

-

Calculate the percentage of inhibition and determine the IC50 values by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed by a turbidimetric assay.[2]

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Polymerization buffer (PEM buffer: 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (3 mg/mL)

-

Glycerol

-

Test compounds dissolved in DMSO

Procedure: [2]

-

Resuspend the tubulin in ice-cold PEM buffer containing glycerol.

-

Add the test compounds at various concentrations to the tubulin solution and incubate on ice for 5 minutes.

-

Initiate polymerization by adding the GTP solution and incubating the mixture at 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes) using a spectrophotometer.

-

The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% at the end of the incubation period.

FGFR1 Kinase Assay

The inhibitory activity of the compounds against FGFR1 was determined using a kinase assay.[6]

Materials:

-

Recombinant human FGFR1 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[6]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compounds dissolved in DMSO

Procedure: [6]

-

Prepare a reaction mixture containing the FGFR1 enzyme and the peptide substrate in the kinase buffer.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and incubating the mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these derivatives is essential for rational drug design and development.

LSD1 and Histone Demethylation

LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. Inhibition of LSD1 by 2,3-dihydro-1H-indene derivatives restores the methylation marks, leading to the reactivation of tumor suppressor genes and subsequent cancer cell death.

References

- 1. Synthesis and biological evaluation of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]

- 6. promega.com [promega.com]

The Indanone Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. From the treatment of neurodegenerative diseases to the fight against cancer, derivatives of indanone have shown significant therapeutic potential. This in-depth technical guide explores the discovery and history of indanone derivatives, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and exploitation of this remarkable chemical entity.

A Rich History: From Chemical Curiosity to Clinical Success

The first publications detailing the synthesis of 1-indanones appeared in the 1920s, marking the beginning of nearly a century of research into this fascinating class of compounds.[1][2] Early investigations focused on the fundamental chemistry and synthesis of the indanone core, with the true therapeutic potential of its derivatives being realized much later. A pivotal moment in the history of indanone derivatives was the development and approval of Donepezil, an acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of Alzheimer's disease.[3][4] The success of Donepezil spurred a significant increase in research, leading to the discovery of indanone derivatives with a broad spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2][5]

Synthetic Strategies: Building the Indanone Core

The construction of the indanone skeleton can be achieved through a variety of synthetic routes, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials. Key synthetic strategies include:

-

Intramolecular Friedel-Crafts Acylation: This is a classical and widely used method for the synthesis of 1-indanones.[2] It typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a Lewis or Brønsted acid catalyst.[2]

-

Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring closure of divinyl ketones to produce cyclopentenones, and it has been effectively applied to the synthesis of various indanone derivatives.[1][2]

-

Palladium-Catalyzed Carbonylative Cyclization: This modern approach allows for the synthesis of indanones from unsaturated aryl iodides and dienyl triflates, offering a powerful tool for the construction of complex indanone frameworks.[6]

The yields of these reactions can vary significantly depending on the specific substrates, catalysts, and reaction conditions employed. A summary of representative yields for different synthetic routes is provided in the table below.

Quantitative Data Summary

Table 1: Selected Synthetic Yields of Indanone Derivatives

| Synthesis Route | Starting Material | Catalyst/Reagent | Product | Yield (%) |

| Intramolecular Friedel-Crafts Acylation | Phenylpropionic acid chloride | Aluminum chloride | 1-Indanone | ~90 |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acids | Polyphosphoric acid / Sulfuric acid | Substituted 1-indanones | 60-90 |

| Nazarov Cyclization | Chalcone derivative | Trifluoroacetic acid | 6-methoxy-3-phenyl-1-indanone | 88 |

| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated aryl iodide | Palladium catalyst | Substituted indanone | Good to excellent |

| NbCl₅-Induced Friedel-Crafts Reaction | 3,3-dimethylacrylic acid and aromatic substrate | NbCl₅ | Substituted 1-indanones | up to 78 |

Table 2: Biological Activity of Selected Indanone Derivatives

| Compound Class | Derivative Example | Target/Assay | IC50 |

| Indanone-based Thiazolyl Hydrazone | ITH-6 | HT-29 (colorectal cancer) | 0.44 µM |

| Indanone-based Thiazolyl Hydrazone | ITH-6 | COLO 205 (colorectal cancer) | 0.98 µM |

| Indanone-based Thiazolyl Hydrazone | ITH-6 | KM 12 (colorectal cancer) | 0.41 µM |

| Anti-Alzheimer's Agent | Compound 26d | Acetylcholinesterase (AChE) | 14.8 nM |

| Anti-Alzheimer's Agent | Compound 26i | Acetylcholinesterase (AChE) | 18.6 nM |

| Tubulin Polymerization Inhibitor | Gallic acid based indanone | Tubulin Polymerase | 0.62–2.04 µM |

| Anti-inflammatory Agent | Indanone derivative | COX-2 | 1.09 ± 0.09 µM |

Table 3: Pharmacokinetic Parameters of a Gallic Acid-Based Indanone Derivative (in rabbits)

| Parameter | Value |

| Route of Administration | Intravenous |

| Half-life (t1/2) | Not explicitly stated |

| Volume of Distribution (Vd) | High |

| Plasma Clearance | High |

| Blood Clearance | High |

Key Experimental Protocols

Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionic Acid

Materials:

-

3-Phenylpropionic acid

-

Thionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-phenylpropionic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-phenylpropionyl chloride.

-

Friedel-Crafts Cyclization: To a suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C in a separate round-bottom flask, add the crude 3-phenylpropionyl chloride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid to decompose the aluminum complex. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 1-indanone can be purified by vacuum distillation or column chromatography on silica gel.

In Vitro Tubulin Polymerization Inhibition Assay

Materials:

-

Purified tubulin protein

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP)

-

Glycerol

-

Test indanone derivative (dissolved in DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (DMSO vehicle)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents: Prepare a stock solution of the test indanone derivative and the positive control in DMSO. Prepare a tubulin solution in general tubulin buffer containing GTP and glycerol. Keep all solutions on ice.

-

Assay Setup: In a pre-chilled 96-well plate, add the appropriate volume of the test compound, positive control, or negative control to the designated wells.

-

Initiation of Polymerization: To each well, add the cold tubulin solution. Immediately place the plate in the microplate reader pre-warmed to 37 °C.

-

Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a period of 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is determined by comparing the rate and extent of the absorbance increase in the presence of the test compound to the negative control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of indanone derivatives stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.

Inhibition of Tubulin Polymerization

Several anticancer indanone derivatives exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[7][8] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death).

Caption: Inhibition of tubulin polymerization by an indanone derivative, leading to mitotic arrest and apoptosis.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory disorders and cancer. Some indanone derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway by an indanone derivative.

Experimental Workflow for Drug Discovery

The discovery and development of novel indanone-based therapeutics follow a logical and iterative workflow, from initial synthesis to preclinical evaluation.

Caption: A typical experimental workflow for the discovery and development of indanone-based drug candidates.

Conclusion

The indanone core has proven to be a remarkably fruitful scaffold for the discovery of novel therapeutic agents. Its rich history, coupled with the development of diverse and efficient synthetic methodologies, has enabled the exploration of a vast chemical space, leading to the identification of compounds with a wide range of biological activities. The continued investigation into the mechanisms of action of indanone derivatives, particularly their modulation of key signaling pathways, will undoubtedly pave the way for the development of the next generation of innovative medicines. This guide provides a solid foundation for researchers to build upon, fostering further advancements in this exciting and impactful area of drug discovery.

References

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic organic compound with a core indene structure. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential applications. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its derivatives have been explored for various therapeutic purposes, suggesting its potential as a valuable intermediate in drug discovery and materials science.[1]

Chemical and Physical Properties

This compound, with the CAS Number 22955-77-7, is a solid at room temperature.[2] Its fundamental properties are summarized in the table below.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[3] |

| Molecular Weight | 190.19 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 22955-77-7 | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | >98.0% (GC) | TCI Chemicals[4] |

| Melting Point | 56.0-60.0 °C | TCI Chemicals[4] |

| Solubility | Moderately soluble in ethyl acetate and tetrahydrofuran; poorly soluble in water.[1] | ChemShuttle[1] |

| Storage | Inert atmosphere, room temperature.[2] | Sigma-Aldrich[2] |

Synthesis

A common and effective method for the synthesis of this compound is through an intramolecular Dieckmann condensation of a diester, followed by decarboxylation. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 1-Indanone and Dimethyl carbonate

This synthesis involves the carboxymethylation of 1-indanone using dimethyl carbonate and a strong base like sodium hydride.

Workflow of the Synthesis:

Materials:

-

1-Indanone

-

Dimethyl carbonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EA)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Pentane and Ethyl acetate for elution

Procedure:

-

To a solution of 1-indanone (5 g, 37.8 mmol) in anhydrous THF (40 mL) is added dimethyl carbonate (17 g, 189 mmol).

-

Under a nitrogen atmosphere, sodium hydride (3.18 g of 60% dispersion, 79.4 mmol) is added portion-wise with stirring at room temperature.

-

The reaction mixture is then heated to reflux for 2 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.

-

The mixture is then acidified with 1M HCl.

-

The aqueous layer is extracted three times with ethyl acetate (100 mL portions).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in pentane (0-50%).[5]

Yield:

-

A reported yield for a similar procedure is 99% for the crude product and 66% for the purified product.[5]

Spectroscopic Data

The structural confirmation of this compound is based on various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H-NMR | (400 MHz, CDCl₃): δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m).[5] |

| ¹³C-NMR | Data available on PubChem, provided by SpectraBase.[3] |

| Mass Spectrometry | GC-MS data is available on PubChem and SpectraBase, showing major fragments at m/z 130, 131, and 190.[3][6] |

| IR Spectroscopy | While specific data for the title compound is not readily available, characteristic peaks would be expected for the C=O (ketone and ester) and C-O stretches. |

Biological Activity and Potential Applications

While there is a lack of specific studies on the biological activity of this compound itself, the indene scaffold is a key feature in many compounds with therapeutic potential. Derivatives of the indene core have been investigated for a range of activities, including as anti-inflammatory agents.

One commercial supplier notes that derivatives of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate could be explored as potential drug candidates, for instance, in the development of anti-inflammatory drugs.[1] This suggests that the title compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Logical Relationship for Drug Discovery Application:

References

- 1. ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C12H12O3 | CID 10910629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-オキソ-2,3-ジヒドロ-1H-インデン-2-カルボン酸メチル | Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 | 東京化成工業株式会社 [tcichemicals.com]

- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide on the Safety and Handling of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate and its isomers. Safety protocols should be developed in accordance with institutional and regulatory standards.

Introduction

This compound (CAS No. 104620-34-0) is a chemical intermediate with applications in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its indanone structure, featuring a ketone and an ester functional group, contributes to its reactivity and makes it a valuable building block.[1] This guide provides a comprehensive overview of the known safety and handling information for this compound, with a focus on ensuring the well-being of laboratory personnel.

Hazard Identification and Classification

Based on available data for the compound and its isomers, this compound is classified as acutely toxic if swallowed.[2][3]

GHS Hazard Statements:

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for handling this compound safely. These include measures for prevention, response, storage, and disposal.[2][3][4]

| Category | Code | Statement |

| Prevention | P264 | Wash hands thoroughly after handling.[4] |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P330 | Rinse mouth.[4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[4] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[4] | |

| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[4] |

Physical and Chemical Properties

Detailed physical and chemical property data for this compound is limited. The following table includes available data for the target compound and its isomers for reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [3][5] |

| Molecular Weight | 190.20 g/mol | [3][5] |

| Appearance | Solid | [1] |

| Melting Point | 65-69 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

General Handling Protocol:

-

Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance, potential for aerosol generation, and the specific experimental conditions.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. A dust mask (type N95 or equivalent) is recommended when handling the solid form to prevent inhalation.[3]

-

Dispensing: When weighing and dispensing the solid, minimize the creation of dust. Use a spatula and weigh the compound on a tared weighing paper or in a suitable container within a fume hood.

-

Reactions: For chemical reactions, add the compound slowly and in a controlled manner to the reaction vessel. Be aware of potential exothermic reactions, especially when mixing with strong acids, bases, or oxidizing agents.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Clean the work area and decontaminate any equipment used.

Stability and Reactivity

While specific reactivity data for this compound is scarce, information based on its functional groups suggests the following:

-

Stability: The compound is likely stable under normal laboratory conditions. However, it may be sensitive to moisture and light.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.

Toxicological Information

Quantitative toxicological data such as LD50 or LC50 values for this compound are not available. The primary known toxicological effect is being harmful if swallowed.[2][3] Information on isomers suggests it may also cause skin and eye irritation.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person. |

| Inhalation | Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice. |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice. |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during the cleanup.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] Recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Visualizations

Risk Assessment and Control Workflow

References

- 1. CAS 104620-34-0: METHYL 2-OXO-1-INDANECARBOXYLATE 97 [cymitquimica.com]

- 2. 104620-34-0[Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate]- Acmec Biochemical [acmec.com.cn]

- 3. メチル 2-オキソ-1-インダンカルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. chemscene.com [chemscene.com]

Methodological & Application

Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate Derivatives: An Application Note and Protocol Guide

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, a β-keto ester incorporated into the indanone structure, are of particular interest as versatile intermediates for the synthesis of more complex molecules, including antiviral, anticancer, and neuroprotective agents.[1] This guide provides an in-depth exploration of the synthetic routes to these valuable compounds, with a focus on robust and scalable methodologies suitable for research and development laboratories.

Primary Synthetic Strategies: A Mechanistic Perspective

The construction of the 3-oxo-2,3-dihydro-1H-indene-1-carboxylate system is most effectively achieved through intramolecular cyclization reactions. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring and the five-membered carbocycle. Two of the most powerful and widely employed methods are the Dieckmann Condensation and the Intramolecular Friedel-Crafts Acylation.

The Dieckmann Condensation: A Classic Approach to Cyclic β-Keto Esters

The Dieckmann condensation is an intramolecular variation of the Claisen condensation, involving the base-catalyzed cyclization of a diester to form a cyclic β-keto ester.[3][4][5] This method is particularly well-suited for the synthesis of five- and six-membered rings due to their inherent steric stability.[5][6]

Mechanism and Rationale: The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong, non-nucleophilic base, such as sodium hydride or sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. Subsequent elimination of an alkoxide group results in the formation of the cyclic β-keto ester. The driving force for this reaction is the formation of a highly stabilized enolate of the product upon deprotonation of the acidic α-hydrogen between the two carbonyl groups.[6]

// Nodes Start [label="Methyl 2-(2-methoxycarbonyl-ethyl)-benzoate"]; Enolate [label="Enolate Intermediate"]; Cyclization [label="Intramolecular Nucleophilic Attack"]; Tetrahedral [label="Tetrahedral Intermediate"]; Product_Enolate [label="Product Enolate (Stabilized)"]; Product [label="this compound"]; Base [label="NaH", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="H3O+", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Enolate [label="+ Base\n- H2"]; Enolate -> Cyclization; Cyclization -> Tetrahedral; Tetrahedral -> Product_Enolate [label="- MeO-"]; Product_Enolate -> Product [label="+ Acid"]; } enddot Caption: Mechanism of the Dieckmann Condensation.

Intramolecular Friedel-Crafts Acylation: Building the Indanone Core

The intramolecular Friedel-Crafts acylation is another cornerstone of 1-indanone synthesis.[1][7] This reaction involves the cyclization of an aromatic compound bearing an acyl group precursor, typically a carboxylic acid or an acid chloride, onto the aromatic ring in the presence of a Lewis acid or a strong protic acid.[1]

Mechanism and Rationale: The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the carboxylic acid or its derivative by the action of the acid catalyst. This acylium ion then undergoes electrophilic aromatic substitution, attacking the electron-rich aromatic ring to form a new carbon-carbon bond and a six-membered ring intermediate (a sigma complex). Deprotonation of this intermediate restores aromaticity and yields the 1-indanone. The choice of catalyst is crucial; strong Lewis acids like AlCl₃ are traditional, but milder and more selective catalysts such as polyphosphoric acid (PPA) or metal triflates are often preferred to minimize side reactions.[2][7]

// Nodes Start [label="3-(Aryl)propanoic Acid"]; Acylium [label="Acylium Ion Intermediate"]; Sigma [label="Sigma Complex"]; Product [label="1-Indanone"]; Catalyst [label="Lewis Acid (e.g., AlCl3)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Acylium [label="+ Catalyst"]; Acylium -> Sigma [label="Electrophilic Attack"]; Sigma -> Product [label="- H+\n- Catalyst"]; } enddot Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocols